molecular formula C4H2ClNO3 B3024775 5-Chloro-1,2-oxazole-3-carboxylic acid CAS No. 343566-57-4

5-Chloro-1,2-oxazole-3-carboxylic acid

Cat. No.: B3024775
CAS No.: 343566-57-4
M. Wt: 147.51 g/mol
InChI Key: MWBRWFZSQFEORX-UHFFFAOYSA-N
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Description

5-Chloro-1,2-oxazole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H2ClNO3. It is characterized by the presence of a chlorine atom at the 5-position of the oxazole ring and a carboxylic acid group at the 3-position.

Safety and Hazards

  • Safety Data Sheet : Detailed safety information can be found in the MSDS .

Future Directions

: Enamine - 5-chloro-1,2-oxazole-3-carboxylic acid : Razavi, H., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 13.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the oxazole ring . The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Alcohols: For esterification reactions.

Major Products Formed

    Substituted Oxazoles: Resulting from nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions.

    Esters: Formed from esterification reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,2-oxazole-3-carboxylic acid
  • 5-Fluoro-1,2-oxazole-3-carboxylic acid
  • 5-Methyl-1,2-oxazole-3-carboxylic acid

Uniqueness

5-Chloro-1,2-oxazole-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds, such as those with bromine, fluorine, or methyl groups at the 5-position .

Properties

IUPAC Name

5-chloro-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBRWFZSQFEORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343566-57-4
Record name 5-chloro-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethyl-5-chloroisoxazole (1.5 g; 8.54 mmol) was added to a mixture of lithium hydroxide (10 mL; 2M in water) and dioxane (10 mL). The reaction mixture was stirred vigorously at room temperature for 1 h and concentrated under reduced pressure. The crude material was reputed between ethyl acetate and HCl 1M; the phases were separated and the aqueous were extracted with ethyl acetate. The organic rejoined were dried, concentrated under reduced pressure and the crude material 1.2 g (95%) was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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